5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one is a flavonoid derivative known for its diverse biological activities. This compound belongs to the class of oxygen-containing heterocycles and is structurally related to chroman-4-one derivatives. It exhibits a broad range of pharmacological properties, making it a significant subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenolic and amine precursors.
Condensation Reaction: The phenolic compound undergoes a condensation reaction with the amine in the presence of a suitable catalyst.
Cyclization: The intermediate product is then cyclized to form the chromen-4-one structure.
Hydroxylation: Hydroxyl groups are introduced at the 5 and 7 positions through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysts: Using efficient catalysts to enhance the reaction rate.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and enzymes.
Anticancer Properties: Induces apoptosis and inhibits cell proliferation in cancer cells.
Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one is unique due to its specific structural features and the presence of a methylamino group, which enhances its biological activity and specificity compared to other flavonoids.
Properties
Molecular Formula |
C16H13NO5 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)chromen-4-one |
InChI |
InChI=1S/C16H13NO5/c1-17-16-13(8-2-4-9(18)5-3-8)15(21)14-11(20)6-10(19)7-12(14)22-16/h2-7,17-20H,1H3 |
InChI Key |
NFLGSYLIUJUHEI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.